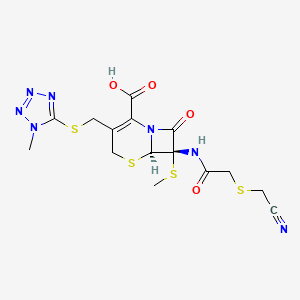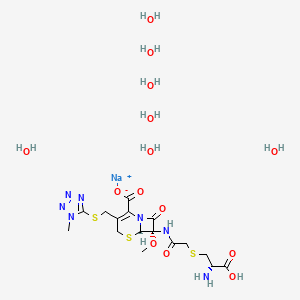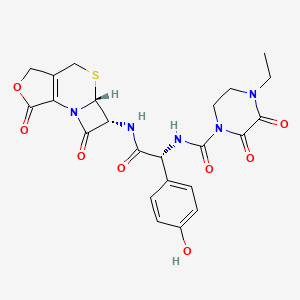
氯吡格雷杂质 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clopidogrel Impurity 7 is a byproduct formed during the synthesis of clopidogrel, a widely used antiplatelet medication. Clopidogrel is primarily used to prevent blood clots in patients with cardiovascular diseases. Impurities like Clopidogrel Impurity 7 are crucial to identify and control to ensure the safety and efficacy of the pharmaceutical product.
科学研究应用
Clopidogrel Impurity 7 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of clopidogrel.
Biology: It helps in studying the metabolic pathways and degradation products of clopidogrel.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the behavior of clopidogrel in the body.
作用机制
Target of Action
Clopidogrel, the parent compound of Clopidogrel Impurity 7, primarily targets the platelet P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that leads to the formation of blood clots .
Mode of Action
Clopidogrel is a prodrug, which means it requires in vivo biotransformation to become active . The active metabolite of Clopidogrel selectively inhibits the binding of adenosine diphosphate (ADP) to its platelet P2Y12 receptor . This prevents the activation of the glycoprotein GPIIb/IIIa receptor complex, thereby reducing platelet aggregation . This action is irreversible .
Biochemical Pathways
The biochemical pathway of Clopidogrel involves its conversion to an active metabolite by cytochrome P450 isoenzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 . This active metabolite then inhibits the binding of ADP to the platelet P2Y12 receptor, preventing platelet aggregation .
Pharmacokinetics
Clopidogrel’s pharmacokinetics involve its absorption and metabolism to an active metabolite. Only 15% of the absorbed Clopidogrel dose is transformed by isoenzymes of cytochrome P450 (CYP) 1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 to a thiol metabolite (CTM), which is responsible for the antithrombotic effect of Clopidogrel .
Result of Action
The result of Clopidogrel’s action is the prevention of blood clots. This is particularly beneficial for patients with an increased risk of having them, such as those who have or have had a heart attack, unstable angina, a stroke or “mini-stroke” (transient ischaemic attack or TIA), peripheral arterial disease, or an operation on their heart or blood vessels, such as a coronary stent insertion .
Action Environment
The action of Clopidogrel can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Non-Steroidal Anti-inflammatory drugs (NSAIDs) may have an additive effect on the risk of bleeding when given with Clopidogrel . Similarly, Low Molecular Weight Heparin (LMWH) and Unfractionated Heparin (UFH) are predicted to increase the risk of bleeding events when given with Clopidogrel . Therefore, the environment in which Clopidogrel is administered can significantly influence its action, efficacy, and stability.
生化分析
Biochemical Properties
Clopidogrel Impurity 7 plays a crucial role in biochemical reactions as an intermediate in the synthesis of Clopidogrel. It interacts with various enzymes, proteins, and other biomolecules during its formation and subsequent conversion to Clopidogrel. Notably, it interacts with cytochrome P450 enzymes, particularly CYP2C19, which is essential for its metabolic activation . The nature of these interactions involves the oxidation of Clopidogrel Impurity 7 to form the active thiol metabolite, which then binds irreversibly to the P2Y12 ADP receptors on platelets, inhibiting platelet aggregation .
Cellular Effects
Clopidogrel Impurity 7 influences various cellular processes, particularly in platelets. It affects cell signaling pathways by inhibiting the P2Y12 ADP receptors, which play a critical role in platelet activation and aggregation . This inhibition leads to reduced platelet aggregation, thereby preventing thrombotic events. Additionally, Clopidogrel Impurity 7 impacts gene expression related to platelet function and cellular metabolism, contributing to its antithrombotic effects .
Molecular Mechanism
The molecular mechanism of Clopidogrel Impurity 7 involves its conversion to the active thiol metabolite through a two-step oxidation process mediated by cytochrome P450 enzymes . This active metabolite then binds irreversibly to the P2Y12 ADP receptors on platelets, preventing ADP from binding to these receptors. This inhibition blocks the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation . Additionally, Clopidogrel Impurity 7 may also influence enzyme inhibition or activation and changes in gene expression related to platelet function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clopidogrel Impurity 7 change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Clopidogrel Impurity 7 remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of platelet aggregation and potential impacts on other cellular processes .
Dosage Effects in Animal Models
The effects of Clopidogrel Impurity 7 vary with different dosages in animal models. At lower doses, it effectively inhibits platelet aggregation without significant adverse effects . At higher doses, Clopidogrel Impurity 7 may exhibit toxic effects, including increased bleeding risk and potential impacts on other organ systems . Threshold effects observed in these studies indicate that careful dosage management is essential to balance efficacy and safety .
Metabolic Pathways
Clopidogrel Impurity 7 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The primary pathway involves its oxidation to form the active thiol metabolite, which then exerts its antithrombotic effects by inhibiting the P2Y12 ADP receptors on platelets . Additionally, other enzymes, such as carboxylesterase 1 (CES1), play a role in its metabolism, converting it to inactive metabolites . These metabolic pathways influence the overall efficacy and safety profile of Clopidogrel Impurity 7 .
Transport and Distribution
Clopidogrel Impurity 7 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, Clopidogrel Impurity 7 is distributed to specific compartments where it undergoes metabolic activation . Its localization and accumulation within tissues are influenced by factors such as binding affinity and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of Clopidogrel Impurity 7 is critical for its activity and function. It is primarily localized in the cytoplasm, where it undergoes metabolic activation by cytochrome P450 enzymes . Additionally, Clopidogrel Impurity 7 may be directed to specific organelles, such as the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Targeting signals and post-translational modifications may also influence its subcellular localization and activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Clopidogrel Impurity 7 typically involves the reaction of 2-chlorophenyl glycine with thionyl chloride and methanol in a molar ratio of 1:1:1 . This reaction produces the intermediate compounds that eventually lead to the formation of Clopidogrel Impurity 7.
Industrial Production Methods: In industrial settings, the production of Clopidogrel Impurity 7 is controlled through rigorous quality assurance processes. High-performance liquid chromatography (HPLC) is often used to monitor and separate impurities during the synthesis of clopidogrel . The use of specific columns and mobile phases, such as acetonitrile and water, helps achieve the desired separation and purity levels.
化学反应分析
Types of Reactions: Clopidogrel Impurity 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
相似化合物的比较
Ticlopidine: Another thienopyridine antiplatelet agent with similar mechanisms of action but different side effect profiles.
Prasugrel: A newer thienopyridine with a faster onset of action and higher potency compared to clopidogrel.
Ticagrelor: A non-thienopyridine antiplatelet agent that reversibly binds to the P2Y12 receptors.
Uniqueness of Clopidogrel Impurity 7: Clopidogrel Impurity 7 is unique in its specific formation during the synthesis of clopidogrel. Its identification and control are crucial for ensuring the safety and efficacy of clopidogrel products. Unlike other similar compounds, Clopidogrel Impurity 7 is not used therapeutically but serves as an important marker for quality control in pharmaceutical manufacturing .
属性
CAS 编号 |
444728-13-6 |
|---|---|
分子式 |
C15H15ClN2OS |
分子量 |
306.82 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601290.png)
![(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone](/img/structure/B601295.png)
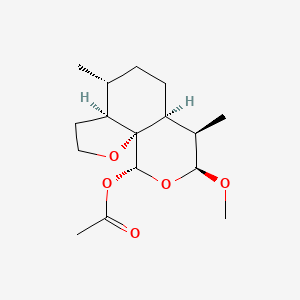
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
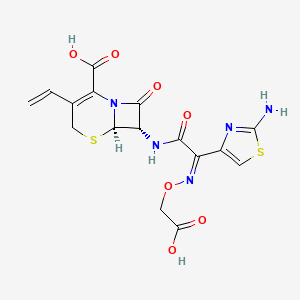
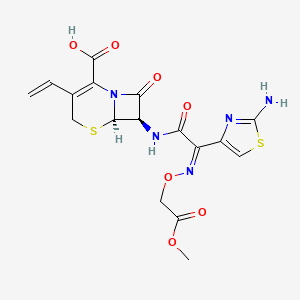
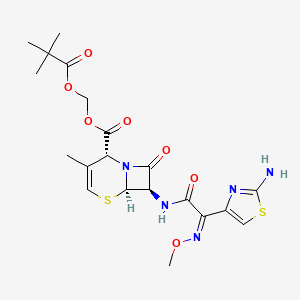
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
